Collinusin
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Overview
Description
Collinusin is a complex organic compound that belongs to the class of naphthofurans. This compound is characterized by its unique structure, which includes a benzodioxole moiety and a dimethoxynaphthofuran core. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Collinusin can be achieved through a multi-step process involving the coupling of 2-hydroxy-1,4-naphthoquinones with olefins. One of the key methods involves palladium-catalyzed reverse hydrogenolysis, which provides an efficient and waste-free approach to produce functionalized naphthofurans . The reaction is typically carried out using commercially available palladium on carbon (Pd/C) as a catalyst, without the need for oxidants or hydrogen acceptors.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of palladium-catalyzed coupling reactions can be scaled up for industrial applications. The use of Pd/C as a catalyst and the avoidance of hazardous reagents make this method suitable for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Collinusin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone moiety to hydroquinone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted naphthofurans with different functional groups.
Scientific Research Applications
Collinusin has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of Collinusin involves its interaction with various molecular targets and pathways. The benzodioxole moiety and the naphthofuran core can interact with biological macromolecules, leading to the modulation of enzymatic activities and signaling pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with DNA, proteins, and cell membranes.
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: A related compound with similar structural features and synthetic routes.
[2,2′]Bi[naphtho[2,3-b]furanyl]: Another naphthofuran derivative with applications in organic electronics.
Uniqueness
Collinusin is unique due to its combination of a benzodioxole moiety and a dimethoxynaphthofuran core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
17990-72-6 |
---|---|
Molecular Formula |
C21H18O6 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(9aR)-4-(1,3-benzodioxol-5-yl)-6,7-dimethoxy-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one |
InChI |
InChI=1S/C21H18O6/c1-23-16-7-12-5-13-9-25-21(22)20(13)19(14(12)8-17(16)24-2)11-3-4-15-18(6-11)27-10-26-15/h3-4,6-8,13H,5,9-10H2,1-2H3/t13-/m0/s1 |
InChI Key |
TYNZRPOBMSNIAX-ZDUSSCGKSA-N |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C[C@H]3COC(=O)C3=C2C4=CC5=C(C=C4)OCO5)OC |
SMILES |
COC1=C(C=C2C(=C1)CC3COC(=O)C3=C2C4=CC5=C(C=C4)OCO5)OC |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC3COC(=O)C3=C2C4=CC5=C(C=C4)OCO5)OC |
17990-72-6 | |
Synonyms |
collinusin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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